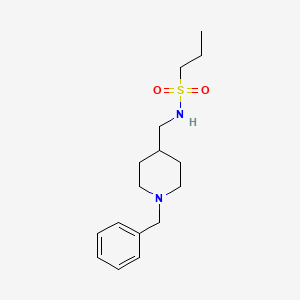

![molecular formula C15H11Cl2N3O B2364067 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-25-1](/img/structure/B2364067.png)

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

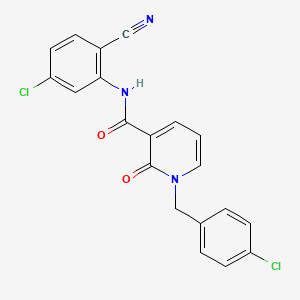

The compound “1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a complex organic molecule. It contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-methyl-1H-indole-2,3-dione” part of the molecule is a derivative of isatin .

Molecular Structure Analysis

The molecular structure of “1-methyl-1H-indole-2,3-dione” has been analyzed . It has a molecular weight of 161.1574 and its IUPAC Standard InChI is InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6 (7)8 (11)9 (10)12/h2-5H,1H3 .Aplicaciones Científicas De Investigación

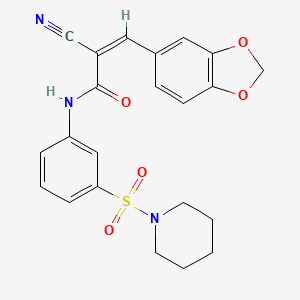

Structural Analysis and Isomerism : A study by Dziomko et al. (1980) investigated mono- and dihydrazones, including those formed with 1-methyl-1H-indole-2,3-dione. They explored their structures using NMR, IR, and electronic absorption spectroscopy, observing thermal and photochemical transformations between isomers (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, & Poponova, 1980).

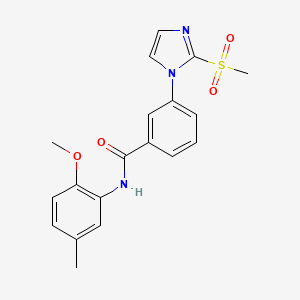

Photolytic Behavior : Dimitrijević et al. (2016) studied the photolytic behavior of 1-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], investigating its potential as a UV absorber in pharmaceutical and cosmetic industries (Dimitrijević, Cvetković, Radovanovic, Nikolić, & Radovanović, 2016).

Chemical Structure and Molecular Packing : Pelosi et al. (2005) studied the chemical structure and molecular packing of semicarbazones including 1-methyl-2,3-dihydro-1H-indole-2,3-dione 3-semicarbazone. They highlighted the influence of a methyl group on the isatin N atom on molecular arrangement (Pelosi, Pelizzi, Belicchi Ferrari, Rodríguez-Argüelles, Vieito, & Sanmartín, 2005).

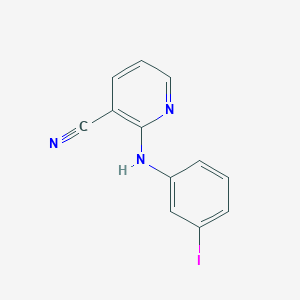

Antiviral and Antitubercular Activities : Banerjee et al. (2011) synthesized and evaluated derivatives of 1-methyl-1H-indole-2,3-dione for their antiviral and antitubercular activities. One such compound showed promise against HIV-1 and Mycobacterium tuberculosis (Banerjee, Yogeeswari, Bhat, Thomas, Srividya, & Sriram, 2011).

Molecular Structure and Isomers : Karalı (2021) conducted a study to determine the molecular structure and isomers of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives. They found that the crystal form is the Z-isomer, while the amorphous form is a mixture of E- and Z-isomers (Karalı, 2021).

Antimicrobial Screening : Ramadan, Rasheed, and El Ashry (2019) synthesized and screened compounds including 1H-indole-2,3-dione for antimicrobial activity. They found moderate inhibitory activity against certain fungi and bacteria (Ramadan, Rasheed, & El Ashry, 2019).

Synthesis of Derivatives : Nadji-Boukrouche et al. (2015) prepared derivatives of 1-methyl-1H-benzo[f]indole-4,9-dione, a compound structurally related to 1-methyl-1H-indole-2,3-dione. Their study explored synthesis techniques and potential applications of these derivatives (Nadji-Boukrouche, On, Khoumeri, Terme, & Vanelle, 2015).

Antituberculosis Activity : Güzel, Karalı, and Salman (2008) evaluated the antituberculosis activity of 1H-indole-2,3-dione 3-thiosemicarbazone derivatives. They identified several compounds as potent inhibitors of Mycobacterium tuberculosis growth (Güzel, Karalı, & Salman, 2008).

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)diazenyl]-1-methylindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-9-6-7-11(16)12(17)8-9/h2-8,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVAQDILNWXYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001172892 |

Source

|

| Record name | 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320422-25-1 |

Source

|

| Record name | 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2364001.png)

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)